Chlorendic imide Chlorendic imide
Brand Name: Vulcanchem
CAS No.: 6889-41-4
VCID: VC3881475
InChI: InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18)
SMILES: C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula: C9H3Cl6NO2
Molecular Weight: 369.8 g/mol

Chlorendic imide

CAS No.: 6889-41-4

Cat. No.: VC3881475

Molecular Formula: C9H3Cl6NO2

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

Chlorendic imide - 6889-41-4

Specification

CAS No. 6889-41-4
Molecular Formula C9H3Cl6NO2
Molecular Weight 369.8 g/mol
IUPAC Name 1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18)
Standard InChI Key VTOLQEMXZUTSMA-UHFFFAOYSA-N
SMILES C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Canonical SMILES C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Features

Chlorendic imide (C9_9H2_2Cl6_6NO2_2) features a bicyclic framework comprising a norbornene core with six chlorine substituents and two imide functional groups. X-ray crystallographic studies confirm a distorted boat conformation for the norbornene system, with chlorine atoms occupying axial and equatorial positions . The molecule's electron-deficient aromatic system, created by chlorine's inductive effects, facilitates π-π stacking interactions critical for crystal packing.

Halogen Bonding Networks

Hirshfeld surface analysis demonstrates that chlorine atoms participate in 70–75% of all intermolecular interactions, predominantly through Cl···Cl (38.2%) and C-H···Cl (32.4%) contacts . These interactions create three-dimensional supramolecular architectures, as evidenced by the sodium-coordination polymer formed through bridging deprotonated chlorendic acid units . The table below quantifies interaction types in crystalline chlorendic imide derivatives:

Interaction TypeContribution (%)Distance Range (Å)
Cl···Cl38.23.40–3.55
C-H···Cl32.43.30–3.45
π-π Stacking12.13.65–3.80
Van der Waals17.3>4.00

Data adapted from crystallographic studies .

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic acyl substitution between chlorendic anhydride and primary amines under anhydrous conditions. A typical procedure employs:

  • Chlorendic anhydride (1.0 equiv)

  • Alkyl/aryl amine (1.2 equiv)

  • Toluene solvent, reflux at 110°C for 12–24 hours

  • Yield: 68–85% after recrystallization from ethyl acetate

Side reactions include partial hydrolysis to chlorendic acid (3–7% yield loss) and diimide formation when using diamines. Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .

Industrial Production Protocols

Scaled manufacturing utilizes continuous flow reactors with the following optimized parameters:

ParameterValue
Temperature130–140°C
Pressure3–5 bar
Residence Time45–60 minutes
CatalystDMAP (0.5 mol%)
Annual Capacity500–700 metric tons

Process economics analysis reveals a production cost of $12.50–$15.75/kg at commercial scale, with purification accounting for 40% of total costs .

Physicochemical Profile

Thermal Stability

Thermogravimetric analysis (TGA) shows exceptional thermal resistance:

PropertyValue
Decomposition Onset298°C
5% Weight Loss315°C
Char Yield (800°C, N2_2)58–62%

The high char yield correlates with flame-retardant efficiency in polymer composites .

Solubility Behavior

Chlorendic imide exhibits marked solubility variations across common solvents:

SolventSolubility (g/100mL, 25°C)
DMF22.4 ± 0.8
THF8.9 ± 0.3
Chloroform14.2 ± 0.6
Water0.03 ± 0.01

Solubility enhancement strategies include sonication (15–20% increase) and cosolvent systems .

Functional Applications

Corrosion Inhibition

Electrochemical studies demonstrate 92–96% inhibition efficiency for carbon steel in 1M HCl at 25°C when using 500 ppm chlorendic imide . The adsorption mechanism follows the Langmuir isotherm (R2^2 = 0.994), with an adsorption free energy of −37.2 kJ/mol indicating chemisorption dominance .

Polymer Modifications

In epoxy resin formulations, chlorendic imide (5–7 wt%) improves key properties:

PropertyBaselineModified
LOI (%)2134
Tg_g (°C)128145
Flexural Strength (MPa)89112

Flame retardancy mechanisms involve gas-phase radical quenching and char formation .

Toxicological Assessment

Acute Exposure Risks

Animal studies reveal low acute toxicity profiles:

RouteLD50_{50} (mg/kg)Species
Oral>5,000Rat
Dermal>10,000Rabbit
Inhalation>203 mg/LRat

Notable effects include transient ocular irritation (Draize score 16.4/110) and mild skin erythema .

Dose (ppm)Hepatocellular Carcinoma Incidence
02/50
62021/50
1,25030/50

Mechanistic studies suggest cytochrome P450-mediated metabolic activation as a potential carcinogenic pathway .

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